N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide”, also known as AMBF3, is a synthetic compound that has gained significant attention in the field of molecular medicine and biomedical research. It has a molecular formula of C20H21N3O3S .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C20H21N3O3S, an average mass of 383.464 Da, and a monoisotopic mass of 383.130371 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The molecular weight is 383.47.Scientific Research Applications
Type II Diabetes Treatment
This compound has been evaluated as a novel class of protein tyrosine phosphatase 1B (PTP1B) inhibitors . PTP1B plays a crucial role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery. The derivatives of this compound have shown promising results in inhibiting PTP1B, which could lead to therapeutic applications for managing Type II diabetes.
Insulin Signaling Modulation
Due to its inhibitory effect on PTP1B, the compound can modulate insulin signaling pathways . This modulation is essential for the development of new treatments that can more effectively manage blood glucose levels in diabetic patients.
Leptin Signaling Regulation
Similarly, the compound’s impact on PTP1B also suggests potential for regulating leptin signaling . Leptin is a hormone that plays a significant role in appetite and weight control, and its proper regulation is vital for addressing obesity and metabolic syndrome.
Antihyperglycemic Activity
In vivo studies using a streptozotocin-induced diabetic Wistar rat model have demonstrated the compound’s antihyperglycemic efficacy . This activity is crucial for developing new medications that can prevent high blood sugar levels and their associated complications.
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its binding mode to the active site of PTP1B . These studies are fundamental in drug design as they provide insights into how the compound interacts at the molecular level, which is essential for optimizing its therapeutic effects.
Lead Molecule for Drug Development
With its good in vitro PTP1B inhibitory potency and in vivo antihyperglycemic efficacy, the compound serves as a valuable lead molecule for the development of new antidiabetic drugs . It represents a starting point for the synthesis of more potent derivatives that could become effective treatments for diabetes.
Safety and Hazards
properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13(25)22-16-7-8-17-18(11-16)28-20(24(17)9-10-27-2)23-19(26)15-5-3-14(12-21)4-6-15/h3-8,11H,9-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJDGKJSUZXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.